1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine
Description
1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine is a pyrrolidine derivative featuring a three-carbon propyl chain linking the nitrogen of the pyrrolidine ring to a 3-bromo-substituted phenyl group. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and bioactivity, particularly in enzyme inhibition and receptor modulation .
Properties
Molecular Formula |
C13H18BrN |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
1-[3-(3-bromophenyl)propyl]pyrrolidine |
InChI |
InChI=1S/C13H18BrN/c14-13-7-3-5-12(11-13)6-4-10-15-8-1-2-9-15/h3,5,7,11H,1-2,4,6,8-10H2 |
InChI Key |
BFACVFLZKWWIQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine typically involves the reaction of 3-bromophenylpropylamine with pyrrolidine under specific conditions. The process may include:
Starting Materials: 3-bromophenylpropylamine and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted phenylpropylpyrrolidines.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Substituent Position : The 3-bromo substitution on the phenyl ring (target compound) contrasts with 4-bromo in , which may alter electronic effects (e.g., inductive or resonance) and steric accessibility .
- Linkage Type: Ether (phenoxy) vs. direct propyl linkage affects flexibility and polarity. The target compound’s direct linkage may enhance rigidity compared to ether-based analogs .
- Functional Groups : Sulfonyl () or nitro groups () introduce electronegative moieties, influencing solubility and reactivity, whereas the bromine in the target compound offers a site for cross-coupling reactions .
Physicochemical and Stability Profiles
- Molecular Weight: The target compound’s molecular weight is estimated at ~284–300 g/mol, similar to 1-(3-(4-Bromophenoxy)propyl)pyrrolidine (284.19 g/mol) .
- Stability : Bromine’s electronegativity may reduce susceptibility to oxidative degradation compared to hydroxylated pyrrolidines (e.g., 1-(2-hydroxyethyl)pyrrolidine in ) .
Biological Activity
1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine features a bromophenyl group attached to a pyrrolidine ring, which is known to influence its reactivity and interaction with biological targets. The compound's structure can be represented as follows:
The presence of the bromine atom at the meta position is crucial as it can affect the compound's pharmacological properties compared to similar compounds with different substitutions.
The biological activity of 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine primarily arises from its interactions with various molecular targets, including enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with side chains of amino acids. These interactions may modulate enzyme activities or receptor functions, leading to diverse biological effects such as:
- Antimicrobial Activity: The compound has shown potential against various bacterial strains.
- Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell proliferation.
Antimicrobial Activity
Research indicates that 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <125 |
| Escherichia coli | <150 |
| Bacillus subtilis | 75 |
| Enterococcus faecalis | 125 |
These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly in light of rising antibiotic resistance.
Anticancer Activity
Preliminary findings indicate that 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine may possess anticancer properties. In studies involving various cancer cell lines, the compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, although further research is required to elucidate specific pathways involved.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrrolidine derivatives, including 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine. For instance:
- Anticonvulsant Activity: A study investigated the anticonvulsant properties of pyrrolidine derivatives using models such as maximal electroshock (MES) and pentylenetetrazole (PTZ). While specific data on 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine was not detailed, related compounds demonstrated significant anticonvulsant effects, suggesting potential for this compound as well .
- Antifungal Activity: Other derivatives have shown antifungal activity against strains like Candida albicans, indicating that similar compounds could yield beneficial results in treating fungal infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
